molecular formula C17H18N2O2S B2807504 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955707-35-4

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2807504
CAS No.: 955707-35-4
M. Wt: 314.4
InChI Key: KNDWDGFOANCGJK-UHFFFAOYSA-N
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Description

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic compound with a molecular formula of C17H18N2O2S and a molecular weight of 314.4. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The thiophene-2-carboxamide moiety is then introduced through a coupling reaction with the appropriate thiophene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its structural similarity to other bioactive tetrahydroisoquinoline derivatives, it is investigated for its potential therapeutic applications in treating neurodegenerative disorders and other diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity . The thiophene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide: This compound has a furan ring instead of a thiophene ring, which may result in different biological activities and properties.

    tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate:

The uniqueness of this compound lies in its specific combination of the tetrahydroisoquinoline core and the thiophene-2-carboxamide moiety, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-16(20)19-8-7-12-5-6-14(10-13(12)11-19)18-17(21)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWDGFOANCGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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